molecular formula C18H25N3O3 B2891936 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-butoxybenzamide CAS No. 2034389-46-1

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-butoxybenzamide

Cat. No. B2891936
CAS RN: 2034389-46-1
M. Wt: 331.416
InChI Key: VRMNCDVJXPJGRG-UHFFFAOYSA-N
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Description

“N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-butoxybenzamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known to exhibit a wide range of biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Pyrazole compounds are generally solid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis
The compound N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-butoxybenzamide is related to the broader class of chemicals involving pyrazole derivatives, which have been extensively studied for their unique chemical properties and potential applications. For instance, the regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones with activated nitriles demonstrates the versatility of pyrazole derivatives. This synthesis involves N-Arylbenzamidrazones and ethyl 2-cyano-3-ethoxybut-2-enoate, leading to the formation of various pyrazole derivatives. The structural confirmation of these derivatives is supported by NMR, mass spectroscopy, and X-ray structural analysis, highlighting the detailed chemical understanding required to manipulate these compounds for specific applications (Aly et al., 2017).

Pharmacological Activities
Another significant area of research is the exploration of the pharmacological activities of pyrazole derivatives. For example, the synthesis and pharmacological evaluation of novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives reveal that these compounds possess anti-inflammatory activities with low toxicity. This suggests potential therapeutic applications, providing a foundation for further research into their efficacy and mechanisms of action (Abdulla et al., 2014).

Antioxidant Properties
The exploration of antioxidant properties is another critical research direction. Phenolic compounds from various natural sources, such as walnut kernels, have demonstrated significant antioxidant activities. These studies are crucial for identifying new antioxidant agents that can be used to combat oxidative stress-related diseases (Zhang et al., 2009).

Material Science Applications
In material science, the synthesis and characterization of novel aromatic polyimides incorporating pyrazole derivatives highlight their potential in creating new materials with unique properties. These materials could have applications in various industries, including electronics, aerospace, and more, due to their thermal stability and solubility characteristics (Butt et al., 2005).

Safety and Hazards

As with any chemical compound, handling “N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-butoxybenzamide” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when handling chemical substances .

Future Directions

The future research directions would likely involve further exploration of the biological activities of this compound. Given the known activities of pyrazole derivatives, this could include testing for antimicrobial, anti-inflammatory, or other biological activities .

properties

IUPAC Name

4-butoxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-2-3-13-24-17-7-5-16(6-8-17)18(22)19-10-14-23-15-12-21-11-4-9-20-21/h4-9,11H,2-3,10,12-15H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMNCDVJXPJGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCOCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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